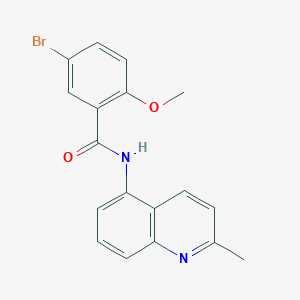
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, also known as BMQ, is a chemical compound that belongs to the class of quinoline derivatives. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been shown to have significant implications in various biological processes. In
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair. By inhibiting PARP, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action has been shown to be particularly effective in cancer cells, which have a higher rate of DNA damage and repair.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have significant biochemical and physiological effects in various biological systems. It has been shown to induce cell death in cancer cells, reduce inflammation in various tissues, and protect against oxidative stress in the brain. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have minimal toxicity and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several advantages for lab experiments, including its potent activity against PARP, its low toxicity, and its ability to induce cell death in cancer cells. However, one limitation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide research. One area of research is the development of more potent and selective PARP inhibitors based on the structure of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide. Another area of research is the investigation of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide's potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to investigate the safety and efficacy of 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide in human clinical trials.
Méthodes De Synthèse
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be synthesized via a multistep process involving the reaction of 2-methylquinoline-5-carboxylic acid with thionyl chloride, which is then reacted with 5-bromo-2-methoxyaniline to form the corresponding amide. The amide is then subjected to a cyclization reaction to form 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have potent anticancer effects by inhibiting PARP, which is an enzyme involved in DNA repair. 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. Additionally, 5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Formule moléculaire |
C18H15BrN2O2 |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
5-bromo-2-methoxy-N-(2-methylquinolin-5-yl)benzamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22) |
Clé InChI |
PIAMUGQKBNLRQX-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
SMILES canonique |
CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B277937.png)
![Methyl 3-{[3-(benzyloxy)benzoyl]amino}-4-(4-morpholinyl)benzoate](/img/structure/B277943.png)
![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B277944.png)

![Ethyl 3-[(2-fluorobenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277955.png)
![Methyl 5-({[(2-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B277957.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B277962.png)
![2,6-dimethoxy-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B277964.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277965.png)
![Methyl 3-[(4-chloro-3-methylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B277967.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B277968.png)
![2-(4-ethylphenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B277971.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-naphthamide](/img/structure/B277972.png)